Ethyl 2-[(cyclopropylmethyl)amino]propanoate
Description
Ethyl 2-[(cyclopropylmethyl)amino]propanoate is an ester derivative featuring a cyclopropane-containing substituent on the amino group of a propanoate backbone. Its molecular structure combines the steric and electronic effects of the cyclopropylmethyl group with the reactivity of the ester and amino functional groups.
Properties
Molecular Formula |
C9H17NO2 |
|---|---|
Molecular Weight |
171.24 g/mol |
IUPAC Name |
ethyl 2-(cyclopropylmethylamino)propanoate |
InChI |
InChI=1S/C9H17NO2/c1-3-12-9(11)7(2)10-6-8-4-5-8/h7-8,10H,3-6H2,1-2H3 |
InChI Key |
DDJHZKQSOLQJTK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)NCC1CC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Fischer Esterification: This method involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst. For ethyl 2-[(cyclopropylmethyl)amino]propanoate, the carboxylic acid used is 2-[(cyclopropylmethyl)amino]propanoic acid, and the alcohol is ethanol. The reaction is typically carried out under reflux conditions with sulfuric acid as the catalyst.
SN2 Reaction: Another method involves the nucleophilic substitution reaction where a carboxylate ion reacts with an ethyl halide. This method requires a strong base such as sodium ethoxide to generate the carboxylate ion from the carboxylic acid.
Industrial Production Methods: Industrial production of this compound typically involves large-scale Fischer esterification due to its simplicity and cost-effectiveness. The reaction is carried out in large reactors with continuous removal of water to drive the equilibrium towards ester formation.
Chemical Reactions Analysis
Types of Reactions:
Hydrolysis: Ethyl 2-[(cyclopropylmethyl)amino]propanoate can undergo hydrolysis in the presence of aqueous acid or base to yield 2-[(cyclopropylmethyl)amino]propanoic acid and ethanol.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles such as alkyl halides or acyl chlorides.
Major Products:
Hydrolysis: 2-[(cyclopropylmethyl)amino]propanoic acid and ethanol.
Reduction: 2-[(cyclopropylmethyl)amino]propanol.
Substitution: Depending on the nucleophile, various substituted derivatives of the original compound.
Scientific Research Applications
Chemistry: Ethyl 2-[(cyclopropylmethyl)amino]propanoate is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology and Medicine: This compound is studied for its potential biological activities, including its role as a building block in the synthesis of pharmaceuticals.
Industry: In the industrial sector, this compound is used in the manufacture of specialty chemicals and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 2-[(cyclopropylmethyl)amino]propanoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The ester group can be hydrolyzed by esterases, releasing the active amino acid derivative, which can then participate in further biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl 2-(cyclopropylamino)propanoate (CID 20213381)
This analog differs by the absence of a methylene (-CH₂-) spacer between the cyclopropane ring and the amino group. Key distinctions include:
Functional Implications :
- The methylene spacer could reduce ring strain effects, altering reactivity in nucleophilic or catalytic reactions .
Ethyl Propionate (Ethyl Propanoate)
A simpler ester lacking the amino-cyclopropane moiety:
Functional Implications :
- The amino-cyclopropylmethyl group introduces hydrogen-bonding capacity and chiral centers absent in ethyl propionate, making the former more suitable for asymmetric synthesis or bioactive molecule design.
- Ethyl propionate’s lower molecular weight and simpler structure result in higher volatility and lower biological activity .
Research Findings and Limitations
- Synthetic Routes: this compound is likely synthesized via nucleophilic substitution or reductive amination, similar to methods used for Ethyl 2-(cyclopropylamino)propanoate. However, the additional methylene group may necessitate optimized reaction conditions to avoid steric hindrance .
- Biological Activity: Cyclopropane-containing compounds are often explored for antimicrobial or CNS-targeting properties.
Notes
- Structural Nuances : The distinction between cyclopropylmethyl and cyclopropyl substituents is critical in medicinal chemistry, as small structural changes can drastically alter pharmacokinetics.
- Data Gaps: Current literature lacks experimental data (e.g., NMR, HPLC, toxicity) for this compound. Further studies are required to validate computational predictions and explore applications.
Biological Activity
Ethyl 2-[(cyclopropylmethyl)amino]propanoate is a compound that has garnered attention for its potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, including case studies and comparative analyses.
Chemical Structure and Properties
This compound is an ester derived from propanoic acid and cyclopropylmethylamine. Its unique structure includes a cyclopropylmethyl group, which is significant for its biological activity. The compound can be synthesized through a two-step process involving esterification followed by nucleophilic substitution.
Chemical Formula : CHNO
The biological activity of this compound primarily involves its interaction with various molecular targets such as enzymes and receptors. It may function as an inhibitor or modulator, influencing several biochemical pathways. The cyclopropylmethyl moiety enhances binding affinity, potentially leading to significant biological effects.
Enzyme Inhibition
Research indicates that this compound may inhibit specific enzymes, which can have therapeutic implications. For instance, studies have shown that similar compounds can inhibit enzymes involved in metabolic pathways, suggesting potential applications in metabolic disorders.
Receptor Binding
This compound may interact with neurotransmitter receptors, which could affect neurological functions. Preliminary studies suggest that it may influence serotonin or dopamine pathways, although detailed receptor binding studies are needed to confirm these interactions.
Case Studies
- Neuroprotective Effects : In a study involving neuroprotection against ischemic injury in animal models, compounds structurally related to this compound demonstrated significant reductions in neuronal damage when administered post-injury. This suggests potential therapeutic applications in stroke or neurodegenerative diseases.
- Analgesic Properties : Another study examined the analgesic effects of similar compounds in pain models. Results indicated that these compounds could reduce pain sensitivity, pointing to possible uses in pain management therapies.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| Ethyl 3-[(cyclopropylmethyl)amino]propanoate | Ester | Enzyme inhibition, receptor modulation |
| Ethyl 2-[(cyclopropylmethyl)amino]acetate | Ester | Moderate enzyme inhibition |
| Cyclopropylmethylamine | Amine | Neurotransmitter modulation |
This table illustrates how this compound compares with other related compounds regarding structure and biological activity.
Research Findings
Recent studies have highlighted the potential of this compound in various areas:
- Pharmacological Testing : In vitro assays have shown that the compound exhibits moderate inhibitory effects on certain enzymes, suggesting a pathway for drug development.
- Structure-Activity Relationship (SAR) : Research into SAR has revealed that modifications to the cyclopropylmethyl group can significantly alter biological activity, providing insights for future synthetic efforts aimed at enhancing efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
